molecular formula C16H22O B8689166 Phenol;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene CAS No. 123339-37-7

Phenol;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene

Cat. No. B8689166
M. Wt: 230.34 g/mol
InChI Key: KIOWHOMJXAQSMW-UHFFFAOYSA-N
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Patent
US05457175

Procedure details

Using the process of Example I, 60.1 parts of phenol in 269.2 parts of solvent, 1.5 parts diethyl ether complex of boron trifluoride and 189.9 parts of α-pinene (an α-pinene to phenol ratio of 2.2:1) were reacted to form an α-pinene-phenol resin in a 97% yield with a ring and ball softening point of 109° C. The resin had a color of 5+ on the Gardner scale.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.B(F)(F)F.[CH3:12][C:13]1[CH:18]2[C:19]([CH3:21])([CH3:20])[CH:16]([CH2:17]2)[CH2:15][CH:14]=1>>[CH3:12][C:13]1[CH:18]2[C:19]([CH3:21])([CH3:20])[CH:16]([CH2:17]2)[CH2:15][CH:14]=1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC2CC1C2(C)C.C1(=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.